Magnesium 4-nitrobenzyl malonate hydrate
Description
Magnesium 4-nitrobenzyl malonate hydrate (CAS: 75321-09-4) is a coordination compound comprising a magnesium ion complexed with two 4-nitrobenzyl malonate ligands and water molecules. Its molecular formula is C₂₀H₁₆MgN₂O₁₂, as derived from crystallographic data . This compound is synthesized via the reaction of mono-4-nitrobenzyl malonic acid with magnesium ethoxide in tetrahydrofuran (THF), followed by precipitation with ethyl ether . It serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of β-lactam antibiotics, due to the stability imparted by the nitrobenzyl group and the chelating properties of the malonate ligand .
The crystalline structure of this compound has been optimized for industrial scalability, with its hydrated form ensuring stability during storage and handling . Its synthesis avoids direct neutralization with magnesium hydroxide, which is ineffective, and instead employs organomagnesium reagents to achieve high purity .
Structure
2D Structure
Properties
Molecular Formula |
C20H18MgN2O13 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
magnesium;3-[(4-nitrophenyl)methoxy]-3-oxopropanoate;hydrate |
InChI |
InChI=1S/2C10H9NO6.Mg.H2O/c2*12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16;;/h2*1-4H,5-6H2,(H,12,13);;1H2/q;;+2;/p-2 |
InChI Key |
YBYPQJVVTJGLIW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].C1=CC(=CC=C1COC(=O)CC(=O)[O-])[N+](=O)[O-].O.[Mg+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Coordination vs. Ionic Bonding : this compound forms a coordination complex, whereas strontium malonate sesquihydrate adopts an ionic lattice structure .
- Functional Groups : The nitrobenzyl group in the magnesium compound enhances its reactivity in nucleophilic substitutions compared to diethyl malonate, which is sterically less hindered .
Reactivity Differences :
- The magnesium compound’s synthesis is sensitive to solvent choice (e.g., THF vs. water) due to the lability of the nitrobenzyl group .
- Diethyl malonate, lacking metal coordination, undergoes Claisen condensations more readily than its metal-complexed counterparts .
Catalytic and Pharmaceutical Relevance
- This compound : Primarily used as a protected intermediate in antibiotic synthesis. Its magnesium center stabilizes the malonate anion, facilitating controlled release in hydrolysis reactions .
- Diethyl Malonate: Employed in Knoevenagel condensations and as a carbon nucleophile in Michael additions due to its unhindered ester groups .
Thermal and Solubility Properties
Q & A
Q. What are the established synthetic routes for magnesium 4-nitrobenzyl malonate hydrate, and how can purity be optimized?
this compound is synthesized via esterification of malonic acid with 4-nitrobenzyl alcohol, followed by reaction with magnesium salts (e.g., MgO or Mg(OH)₂) in aqueous or alcoholic solvents. A two-step methodology is typical:
- Step 1 : Malonic acid reacts with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form mono-4-nitrobenzyl malonate ester .
- Step 2 : The ester undergoes salt formation with magnesium hydroxide under reflux in ethanol, yielding the hydrated magnesium complex. Purification involves recrystallization from ethanol/water mixtures, with purity verified via elemental analysis and NMR spectroscopy (e.g., absence of residual alcohol or ester peaks in H NMR) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray Diffraction (XRD) : Resolves the crystal structure, confirming hydration state and coordination geometry. For example, magnesium malonate hydrates in doped MgO composites show distinct XRD peaks at 2θ = 26–27°, indicative of hydrated phases .
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., nitrobenzyl aromatic protons at δ 7.5–8.2 ppm) and confirm ester-to-salt conversion .
- FT-IR : Detects malonate C=O stretching (~1700 cm⁻¹) and Mg–O bonds (~400–500 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods like DFT elucidate reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations model the electronic structure and reactivity of magnesium complexes. For example:
- Coordination Geometry : DFT predicts Mg²⁺ in a distorted octahedral geometry, with malonate oxygen and water ligands, validated by XRD .
- Reaction Pathways : Studies on analogous Mg–H systems reveal that Mg–C bond formation (e.g., in catalytic hydrosilylation) involves low-barrier insertion (ΔH‡ ~15–19 kcal/mol) into alkenes, guided by steric and electronic effects of ligands .
- Thermodynamics : Exothermic Mg–H/C=C insertion (ΔH = -14.1 kcal/mol) drives regioselectivity in catalytic cycles .
Q. What role does the 4-nitrobenzyl group play in modulating the compound’s reactivity and stability?
The electron-withdrawing nitro group (-NO₂) enhances the electrophilicity of the malonate ester, facilitating nucleophilic attack during salt formation. It also stabilizes the Mg²⁺ center via resonance effects, reducing hydrolysis susceptibility. In catalytic applications, bulky nitrobenzyl groups may sterically hinder side reactions, improving selectivity .
Q. How does this compound compare to other Mg-based composites in CO₂ capture applications?
In MgO/Mg(OH)₂ composites, malonate hydrates act as structural modifiers, enhancing CO₂ adsorption capacity by creating mesoporous surfaces. Cl⁻, SO₄²⁻, and PO₄³⁻ dopants alter crystallinity and basicity, with PO₄³⁻-doped systems showing higher hydrate formation (e.g., magnesium phosphate hydrates) and reversible CO₂ sorption (~2.5 mmol/g at 300°C) .
Methodological Considerations
- Contradictions in Data : Variability in catalytic performance (e.g., regioselectivity with different alkenes) arises from ligand steric effects and Mg coordination flexibility. For example, terminal alkenes favor anti-Markovnikov addition, while bulky substrates (e.g., 1,1-diphenylethylene) exhibit slower kinetics .
- Experimental Design : Optimize reaction conditions (temperature, solvent) based on DFT-predicted barriers and in situ NMR monitoring to track intermediate formation .
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